molecular formula C15H17N5O2 B2714617 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea CAS No. 1396791-15-3

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea

Cat. No.: B2714617
CAS No.: 1396791-15-3
M. Wt: 299.334
InChI Key: GTUYPPJHMXAQRL-UHFFFAOYSA-N
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Description

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a suitable solvent such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinopyrimidin-5-ylmethanol: Another pyrimidine derivative with similar structural features.

    Phenylurea derivatives: Compounds with a phenylurea moiety that may exhibit similar biological activities.

Uniqueness

1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea is unique due to its specific combination of a morpholinopyrimidine and phenylurea moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(18-12-4-2-1-3-5-12)19-13-10-16-14(17-11-13)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUYPPJHMXAQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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